molecular formula C11H10BrFO B1324743 4-Bromo-2-fluorophenyl cyclobutyl ketone CAS No. 898791-00-9

4-Bromo-2-fluorophenyl cyclobutyl ketone

Cat. No.: B1324743
CAS No.: 898791-00-9
M. Wt: 257.1 g/mol
InChI Key: VSKSBIGVZUIRIK-UHFFFAOYSA-N
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Description

4-Bromo-2-fluorophenyl cyclobutyl ketone is an organic compound with the molecular formula C11H10BrFO. It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the second position on a phenyl ring, which is attached to a cyclobutyl ketone group. This compound is used in various chemical synthesis processes and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluorophenyl cyclobutyl ketone typically involves the following steps:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of Cyclobutyl Ketone: The cyclobutyl ketone group can be introduced through a Friedel-Crafts acylation reaction using cyclobutanone and an acid chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluorophenyl cyclobutyl ketone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether are typical reducing conditions.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid are standard oxidizing conditions.

Major Products Formed

Scientific Research Applications

4-Bromo-2-fluorophenyl cyclobutyl ketone is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural properties.

    Medicine: It is investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluorophenyl cyclobutyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s binding affinity and specificity towards these targets. The cyclobutyl ketone group can undergo nucleophilic attack, leading to the formation of covalent bonds with the target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorophenyl cyclobutyl ketone
  • 4-Bromo-2-methylphenyl cyclobutyl ketone
  • 4-Bromo-2-iodophenyl cyclobutyl ketone

Uniqueness

4-Bromo-2-fluorophenyl cyclobutyl ketone is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and binding interactions, making it a valuable tool in chemical synthesis and research .

Properties

IUPAC Name

(4-bromo-2-fluorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKSBIGVZUIRIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642542
Record name (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898791-00-9
Record name (4-Bromo-2-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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